(4-Fluorophenylthio)acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

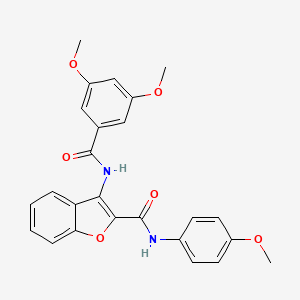

(4-Fluorophenylthio)acetyl chloride is a useful research compound. Its molecular formula is C8H6ClFOS and its molecular weight is 204.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Aminoalkyl and Amino(aryl)methylphosphonic Acid Derivatives Acetyl chloride, including (4-Fluorophenylthio)acetyl chloride, is instrumental in synthesizing 1-aminoalkyl and amino(aryl)methylphosphonic acid derivatives. These compounds are vital in various chemical reactions, serving as key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan, Chen, & Wang, 1991).

Activation of Hydroxyl Groups in Polymer Carriers this compound, due to the strong electron-withdrawing property of the fluoride atom, is effective in activating hydroxyl groups for the covalent attachment of biologicals to various solid supports. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with excellent retention of biological function, suggesting potential applications in bioselective separation and therapeutics (Chang et al., 1992).

Pharmaceutical Intermediates Synthesis The compound has been used in the preparation of various pharmaceutical intermediates. For example, 4-phenylthiobenzyl chloride, synthesized using this compound, has applications in the pharmaceutical industry (Zhang Zhen-xue, 2011).

Synthesis of Conducting Polymers The compound is used in the synthesis of conducting polymers, such as Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE). These polymers have applications in electrochromic devices, highlighting its significance in material science and electronics (Bingöl et al., 2005).

Synthesis of Fluorescent Reagents It's also used in synthesizing fluorescent reagents for analytical derivatization in chromatography. This application is crucial in enhancing the sensitivity and detection of analytes in various scientific and medical fields (Duh et al., 2003).

Development of Colorimetric and Fluorometric Probes Another significant application is in the synthesis of water-soluble conjugated polymers that function as colorimetric and fluorometric probes for metal ion detection, demonstrating its utility in environmental monitoring and analytical chemistry (Guo et al., 2013).

Functionalization of Cellulose Ionic liquids containing this compound have been used in the functionalization of cellulose, showcasing its role in the field of polymer chemistry and material science (Heinze et al., 2005).

Safety and Hazards

“(4-Fluorophenylthio)acetyl chloride” is a hazardous substance. It can cause severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a cool place .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanylacetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJIHFGMRMRRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIMIDIN-4-OL](/img/structure/B2500682.png)

![3-benzyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2500697.png)

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2500701.png)